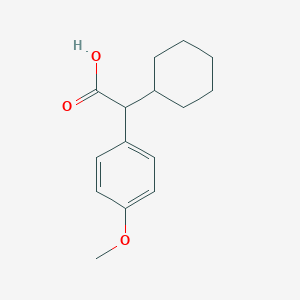

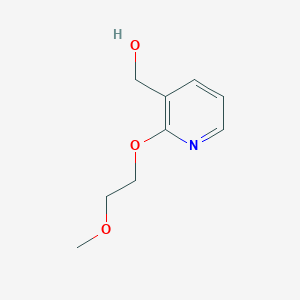

![molecular formula C18H13BrN4OS B2495017 3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243028-60-5](/img/structure/B2495017.png)

3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazolopyrazines typically involves multistep reactions, starting from phenylacetonitriles or similar precursors. For example, 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were synthesized through a process beginning with the condensation of phenylacetonitriles, followed by conversion to chloro derivatives and final amination with methylamine or ammonia. This method showcases the complexity and versatility in synthesizing triazolopyrazine derivatives (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds in the triazolopyrazine family often features extensive hydrogen bonding and π-π stacking interactions, contributing to their stability and potential bioactivity. For instance, a compound within this family displayed a monoclinic space group with extensive intermolecular N-H...N and N-H...O hydrogen bonding, along with π-π stacking, indicative of the potential interactions these compounds can engage in (Hwang et al., 2006).

Chemical Reactions and Properties

Triazolopyrazines participate in various chemical reactions, which can be utilized to introduce different substituents, enhancing their chemical diversity and potential for targeted biological activities. For instance, reactions involving carbon disulfide or benzyl bromide have been used to synthesize derivatives with specific functional groups, demonstrating the reactivity and versatility of the triazolopyrazine scaffold (Hwang et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Structural Analysis : The compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related chemical structure, was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture. This synthesis showcases the compound's potential in forming structurally complex heterocycles, which could be of interest in various chemical research applications (Hwang, Tu, Wang, & Lee, 2006).

Reactivity and Derivative Formation : Another study demonstrated the reactivity of 6-benzyl-3-(arylmethylidenehydrazino)-as-triazin-5(4H)-ones towards regioselective cyclization, leading to the formation of s-triazolo[4,3-b]-as-triazin-7(8H)-ones. This indicates the potential for generating diverse derivatives from similar core structures, which can be useful in the development of new materials or pharmacophores (Shawali & Gomha, 2002).

Potential Biological Applications

Antimicrobial Activity : A study on the synthesis of new pyrazoline and pyrazole derivatives, including structures related to the compound , revealed significant antibacterial and antifungal activities. This suggests the potential of such compounds in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Hassan, 2013).

Anticonvulsant Activity : Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This indicates that derivatives of the compound could be explored for their potential in treating epilepsy or other seizure-related disorders (Kelley et al., 1995).

properties

IUPAC Name |

3-benzylsulfanyl-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4OS/c19-14-6-8-15(9-7-14)22-10-11-23-16(17(22)24)20-21-18(23)25-12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFRXSLZYUVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)